molecular formula C21H22O2 B14076342 (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14076342
M. Wt: 306.4 g/mol
InChI Key: LHWYJBWBPUKSOH-WOJBJXKFSA-N
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Description

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[45]dec-6-ene is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene typically involves a multi-step process. One common method includes the reaction of a suitable precursor with a diol under acidic conditions to form the spirocyclic ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to specific biological effects.

Properties

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C21H22O2/c1-16-9-8-14-21(15-16)22-19(17-10-4-2-5-11-17)20(23-21)18-12-6-3-7-13-18/h2-7,10-13,15,19-20H,8-9,14H2,1H3/t19-,20-/m1/s1

InChI Key

LHWYJBWBPUKSOH-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC2(CCC1)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2(CCC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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